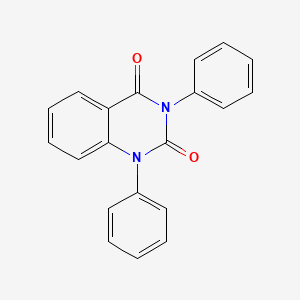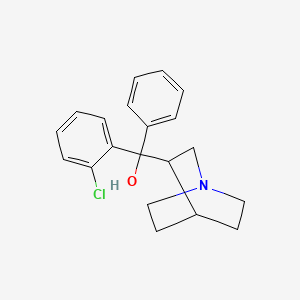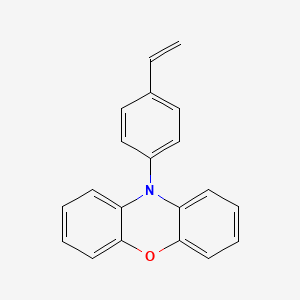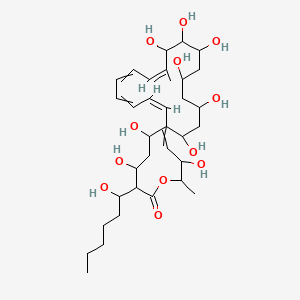![molecular formula C15H12F3NO B14138498 N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-4’-trifluoromethylbiphenyl typically involves the reaction of 4’-trifluoromethylbiphenyl-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general procedure involves dissolving the amine in an appropriate solvent, such as tetrahydrofuran (THF), and then adding acetic anhydride dropwise while maintaining the reaction temperature at around 0°C . After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of 2-Acetamino-4’-trifluoromethylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamino-4’-trifluoromethylbiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Acetamino-4’-trifluoromethylbiphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-Acetamino-4’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in pain perception and inflammation. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with ion channels such as TRPA1 and TRPV1, which play key roles in pain signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamidobiphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4’-Trifluoromethylbiphenyl-2-amine: The precursor to 2-Acetamino-4’-trifluoromethylbiphenyl, with different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Acetamino-4’-trifluoromethylbiphenyl imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H12F3NO |
|---|---|
Poids moléculaire |
279.26 g/mol |
Nom IUPAC |
N-[2-[4-(trifluoromethyl)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H12F3NO/c1-10(20)19-14-5-3-2-4-13(14)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3,(H,19,20) |
Clé InChI |
WVIDINQFUFSBNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)

![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)

![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)


![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)

![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)


